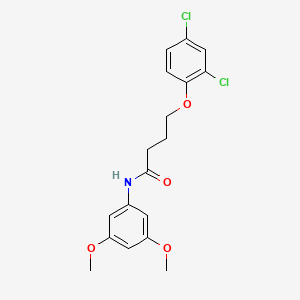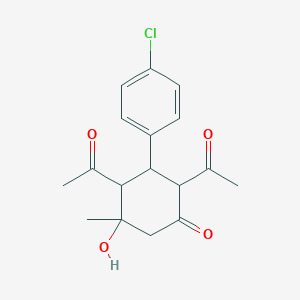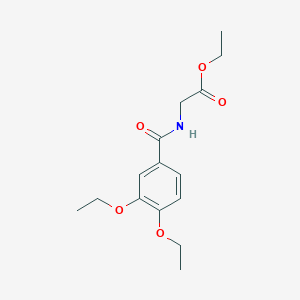
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide, commonly known as DDC, is a synthetic compound that has been extensively used in scientific research. DDC is a potent inhibitor of the enzyme dopamine beta-hydroxylase, which plays a crucial role in the synthesis of the neurotransmitter norepinephrine.
Mécanisme D'action
DDC works by inhibiting the enzyme dopamine beta-hydroxylase, which converts dopamine to norepinephrine. By inhibiting this enzyme, DDC reduces the synthesis of norepinephrine and increases the levels of dopamine. This mechanism of action has been used to study the role of norepinephrine in various physiological and pathological conditions.
Biochemical and Physiological Effects
DDC has been shown to have a wide range of biochemical and physiological effects. Inhibition of dopamine beta-hydroxylase by DDC leads to a decrease in norepinephrine synthesis, which can lead to changes in cardiovascular function, pain perception, stress response, and drug addiction. DDC has also been shown to increase the levels of dopamine, which can have effects on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DDC in lab experiments is its ability to selectively inhibit the synthesis of norepinephrine. This allows researchers to study the effects of norepinephrine depletion on different systems in the body. However, DDC has some limitations. It is a potent inhibitor of dopamine beta-hydroxylase, but it is not selective for this enzyme. DDC can also inhibit other enzymes, which can lead to off-target effects.
Orientations Futures
There are several future directions for research on DDC. One area of research is the development of more selective inhibitors of dopamine beta-hydroxylase. This would allow researchers to study the effects of norepinephrine depletion without off-target effects. Another area of research is the development of new applications for DDC in the treatment of various pathological conditions. Finally, there is a need for more research on the long-term effects of DDC on different systems in the body.
Méthodes De Synthèse
DDC is synthesized by reacting 2,4-dichlorophenol with 3,5-dimethoxybenzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butanoyl chloride to form DDC. The synthesis of DDC is a multistep process that requires careful control of reaction conditions to obtain a high yield of the final product.
Applications De Recherche Scientifique
DDC has been used extensively in scientific research to investigate the role of norepinephrine in various physiological and pathological conditions. DDC is used to inhibit the synthesis of norepinephrine, which allows researchers to study the effects of norepinephrine depletion on different systems in the body. DDC has been used in studies of cardiovascular function, pain perception, stress response, and drug addiction.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-23-14-9-13(10-15(11-14)24-2)21-18(22)4-3-7-25-17-6-5-12(19)8-16(17)20/h5-6,8-11H,3-4,7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCOTAOKLGUKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)
![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)

![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)


![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)

![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)